![molecular formula C20H21N3O6 B12081433 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)
6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phenazine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of amino, hydroxy, and carboxylic acid functional groups further enhances its reactivity and potential for chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid typically involves multiple steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: Methoxylation of the phenazine core can be achieved using methanol in the presence of a strong acid like sulfuric acid.
Attachment of the Amino Acid Derivative: The amino acid derivative, 2-amino-3-hydroxy-3-methylbutanoic acid, can be coupled to the phenazine core using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using CO₂ under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The phenazine core can undergo oxidation reactions, often leading to the formation of quinone-like structures.
Reduction: Reduction of the phenazine core can yield dihydrophenazine derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s phenazine core is known for its antimicrobial properties. It can be used in the development of new antibiotics or antifungal agents.
Medicine
In medicine, the compound’s potential anticancer properties are of significant interest. Research is ongoing to explore its efficacy in targeting cancer cells while minimizing harm to healthy cells.
Industry
Industrially, the compound can be used in the development of dyes and pigments due to the vibrant colors associated with phenazine derivatives.
作用机制
The mechanism of action of 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid involves its interaction with cellular components. The phenazine core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.
相似化合物的比较
Similar Compounds
Phenazine-1-carboxylic acid: A simpler phenazine derivative with antimicrobial properties.
9-Methoxyphenazine: Lacks the amino acid derivative but shares the methoxy group.
2-Amino-3-hydroxy-3-methylbutanoic acid: The amino acid derivative used in the synthesis.
Uniqueness
What sets 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid apart is the combination of the phenazine core with the amino acid derivative. This unique structure enhances its biological activity and potential for chemical modifications, making it a valuable compound for research and industrial applications.
属性
分子式 |
C20H21N3O6 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
6-[(2-amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C20H21N3O6/c1-20(2,27)17(21)19(26)29-9-10-7-8-13(28-3)16-14(10)22-12-6-4-5-11(18(24)25)15(12)23-16/h4-8,17,27H,9,21H2,1-3H3,(H,24,25) |
InChI 键 |
SFUOAUKIPVZJLK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C(=O)OCC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)
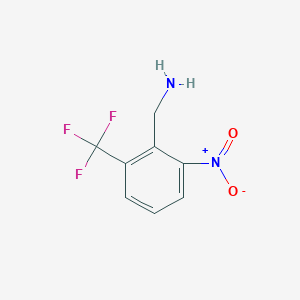


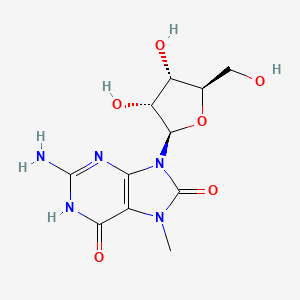


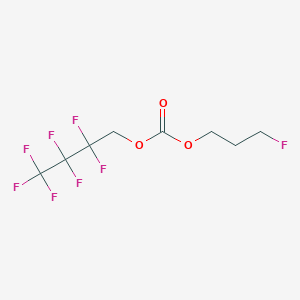

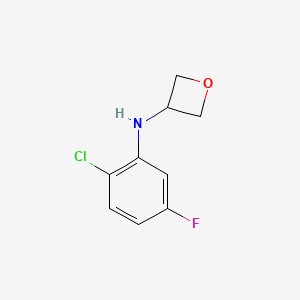
![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)
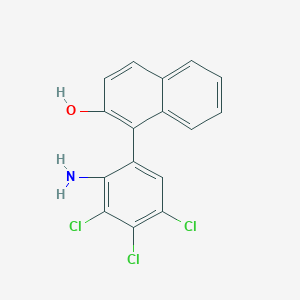
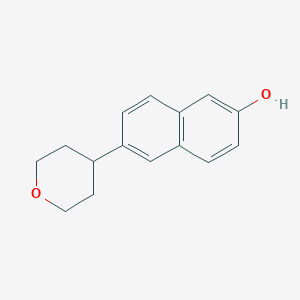
![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
